molecular formula C12H16N4O5S B12334304 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B12334304
M. Wt: 328.35 g/mol
InChI Key: DASDKUNHNOAMCB-RUGHFOSZSA-N
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Description

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H16N4O5S. It is known for its unique chemical structure, which includes a methoxyimino group, a nitroprop-1-en-1-yl group, and a dimethylbenzene sulfonamide group. This compound has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzene-1-sulfonamide with dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyimino and nitroprop-1-en-1-yl groups under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N4O5S

Molecular Weight

328.35 g/mol

IUPAC Name

4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3/b11-9-,13-8?

InChI Key

DASDKUNHNOAMCB-RUGHFOSZSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C/C(=C/NOC)/[N+](=O)[O-]

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-]

Origin of Product

United States

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